molecular formula C8H15N3S B1477626 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine CAS No. 2097955-75-2

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine

Cat. No.: B1477626
CAS No.: 2097955-75-2
M. Wt: 185.29 g/mol
InChI Key: SCEQKDBKOJEOCC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is a versatile chemical compound known for its complex structure and wide range of applications in scientific research. This compound is characterized by the presence of a cyclopropyl group and a tetrahydrothiophen-3-yl group attached to a guanidine moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable in fields such as drug discovery and catalysis.

Mechanism of Action

Preparation Methods

The synthesis of 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine compound . Industrial production methods often employ a one-pot synthesis approach, which provides efficient access to diverse guanidines with high yields .

Chemical Reactions Analysis

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the guanidine moiety is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include thiourea derivatives, isocyanides, and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is widely used in scientific research due to its versatility and complex structure. Some of its applications include:

    Chemistry: It serves as a valuable scaffold in the synthesis of heterocycles and other complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is utilized in catalysis and as a reference standard in pharmaceutical testing.

Comparison with Similar Compounds

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine can be compared with other guanidine-containing compounds, such as:

  • 1-Cyclopropyl-1-(tetrahydrothiophen-2-yl)guanidine
  • 1-Cyclopropyl-1-(tetrahydrothiophen-4-yl)guanidine
  • 1-Cyclopropyl-1-(tetrahydrothiophen-5-yl)guanidine

These compounds share similar structural features but differ in the position of the tetrahydrothiophenyl group. The unique positioning of the tetrahydrothiophen-3-yl group in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-cyclopropyl-1-(thiolan-3-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c9-8(10)11(6-1-2-6)7-3-4-12-5-7/h6-7H,1-5H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQKDBKOJEOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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